molecular formula C₁₈HD₁₁O B1152754 3-Hydroxychrysene-d11

3-Hydroxychrysene-d11

Cat. No.: B1152754
M. Wt: 255.36
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxychrysene-d11 (CAS: 2468771-62-0) is a deuterium-labeled analog of 3-Hydroxychrysene, a polycyclic aromatic hydrocarbon (PAH) metabolite. Its molecular formula is C₁₈HD₁₁O, with a molecular weight of 255.36 g/mol . The compound features 11 deuterium atoms replacing hydrogen at specific positions, enhancing its utility in tracing metabolic pathways and pharmacokinetic studies. It is synthesized to serve as an internal standard in mass spectrometry, enabling precise quantification of the non-deuterated parent compound in biological matrices .

Properties

Molecular Formula

C₁₈HD₁₁O

Molecular Weight

255.36

Synonyms

3-Chrysenol-d11; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity : >95% (HPLC)
  • Storage : +4°C, stable at room temperature during transit
  • Applications : Drug metabolism research, environmental PAH monitoring, and toxicology studies .

Comparison with Similar Compounds

Structural and Functional Analogues

Deuterated PAHs and Metabolites

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Source
3-Hydroxychrysene-d11 2468771-62-0 C₁₈HD₁₁O 255.36 Hydroxyl, Deuterated Pharmacokinetics, Metabolic Studies MedChemExpress
6-Nitrochrysene-d11 203805-92-9 C₁₈H₉D₁₁NO₂ 289.34 Nitro, Deuterated Environmental Analysis, Petrochemical Chiron
Hexanoylglycine-d11 N/A C₈H₅D₁₁NO₃ 207.25 Carboxyl, Deuterated Metabolomics, Lipidomics MedChemExpress

Analysis :

  • Structural Differences : this compound contains a hydroxyl group, whereas 6-Nitrochrysene-d11 has a nitro group, altering solubility and reactivity. The nitro group in the latter increases its environmental persistence, making it a marker for combustion-related pollution .
  • Functional Utility: Deuterated PAHs like this compound are preferred over non-deuterated versions (e.g., 3-Hydroxychrysene, CAS: 63019-39-6) due to their isotopic distinction, which minimizes interference in LC-MS/MS analyses .

Non-Deuterated Hydroxy-PAHs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-Hydroxychrysene 63019-39-6 C₁₈H₁₂O 244.29 Hydroxyl, Non-deuterated Toxicology, Environmental Monitoring
Caffeic Acid 331-39-5 C₉H₈O₄ 180.16 Dihydroxyl, Acrylic Acid Antioxidant Research, Food Additives

Comparison :

  • Metabolic Stability: The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated 3-Hydroxychrysene, extending its half-life in vivo .
  • Detection Sensitivity: Caffeic Acid (a phenolic compound) lacks deuterium, limiting its use in tracer studies but remaining pivotal in antioxidant research .

Isotope-Labeled vs. Non-Labeled Compounds

  • Deuterated Compounds: Advantages: Enhanced signal resolution in mass spectrometry; reduced matrix effects in complex biological samples .
  • Non-Labeled Compounds: Advantages: Cost-effective for bulk analytical workflows (e.g., environmental screening). Limitations: Susceptible to interference in quantitative assays, requiring additional purification steps .

Pharmacokinetic Studies

This compound has been employed to elucidate the metabolic clearance pathways of chrysene derivatives, revealing hepatic CYP450-mediated oxidation as a dominant route . In contrast, 6-Nitrochrysene-d11 is utilized to study nitro-PAH bioactivation, linked to carcinogenic DNA adduct formation .

Environmental Monitoring

PAH metabolites like this compound are critical in tracking human exposure to airborne pollutants. Its deuterated structure allows detection at sub-ppb levels in urine samples, outperforming non-deuterated standards in precision .

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